Lithium gallate

Lattice mismatch GaN epitaxy substrate engineering

The CAS registry number 17103-66-1 is assigned to lithium 3,4,5-trihydroxybenzoate, the lithium salt of gallic acid (C₇H₅LiO₅, MW 176.1 g/mol), a water-soluble organic crystal. However, in the materials science and semiconductor industries, the name 'lithium gallate' is overwhelmingly used to denote the inorganic ternary oxide LiGaO₂ (CAS 944251-30-3, MW 108.66 g/mol)—an ultrawide-band-gap semiconductor with an orthorhombic wurtzite-derived structure.

Molecular Formula C7H5LiO5
Molecular Weight 176.1 g/mol
CAS No. 17103-66-1
Cat. No. B099283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium gallate
CAS17103-66-1
Molecular FormulaC7H5LiO5
Molecular Weight176.1 g/mol
Structural Identifiers
SMILES[Li+].C1=C(C=C(C(=C1O)O)O)C(=O)[O-]
InChIInChI=1S/C7H6O5.Li/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
InChIKeyMNKMDLVKGZBOEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Gallate (CAS 17103-66-1) Identity Clarification and Strategic Procurement Context


The CAS registry number 17103-66-1 is assigned to lithium 3,4,5-trihydroxybenzoate, the lithium salt of gallic acid (C₇H₅LiO₅, MW 176.1 g/mol), a water-soluble organic crystal [1]. However, in the materials science and semiconductor industries, the name 'lithium gallate' is overwhelmingly used to denote the inorganic ternary oxide LiGaO₂ (CAS 944251-30-3, MW 108.66 g/mol)—an ultrawide-band-gap semiconductor with an orthorhombic wurtzite-derived structure . This evidence guide addresses the inorganic LiGaO₂ due to its far more extensive, quantifiable differentiation as an epitaxial substrate and electronic material. Procurement specialists must verify which compound corresponds to the intended application: the organic salt is primarily a research intermediate, while the inorganic oxide is a functional electronic material with established device-relevant performance metrics .

Why Sapphire, SiC, and LiAlO₂ Cannot Replace Lithium Gallate (LiGaO₂) for Demanding GaN Epitaxy


LiGaO₂ is not interchangeable with other common GaN substrate materials because its lattice mismatch with GaN(0001) is uniquely small—less than 1% (approximately 0.4%)—compared to ~16% for sapphire (Al₂O₃) and ~3.5% for 6H-SiC [1][2]. This near-perfect lattice registry directly translates into orders-of-magnitude reductions in threading dislocation density, enabling lower epitaxial growth temperatures and superior electrical transport in the resulting heterostructures [3]. While LiAlO₂ also offers close lattice matching (~0.2%), LiGaO₂ provides a distinct advantage: it is a direct-gap ultrawide-band-gap semiconductor (~5.6 eV) with demonstrated 2DEG mobility exceeding 700 cm²/V·s, making it not merely a passive substrate but a functional electronic material suitable for active device integration [4].

Quantified Differentiation Evidence: LiGaO₂ vs. Sapphire and Other Substrates for GaN Epitaxy


Lattice Mismatch Differential: LiGaO₂ Reduces Strain by Over 15 Percentage Points vs. Sapphire for GaN Epitaxy

LiGaO₂ provides the closest lattice match to GaN among commercially available oxide substrates, with a mismatch of only ~0.4% (less than 1%) between GaN(0001) and LiGaO₂(001), compared to ~16% for sapphire (α-Al₂O₃) [1][2]. This dramatic reduction in lattice strain is the foundational advantage enabling all subsequent improvements in film quality and device performance.

Lattice mismatch GaN epitaxy substrate engineering

Dislocation Density Reduction: GaN on LiGaO₂ Achieves 10³× Lower Threading Dislocation Density than on Sapphire

The near-lattice-matched growth of GaN on LiGaO₂ enables threading dislocation densities as low as ~10⁷ cm⁻², compared to ~10¹⁰ cm⁻² for GaN grown on sapphire under comparable conditions—a reduction of approximately three orders of magnitude [1]. Independent studies on nonpolar m-plane GaN-based LED wafers grown on LiGaO₂(100) confirm dislocation densities of ~10⁸ cm⁻² with abrupt InGaN/GaN interfaces and narrow PL FWHM of 21.2 nm at 446 nm [2].

Threading dislocation density GaN crystal quality XRD FWHM

2DEG Mobility Enhancement: AlGaN/GaN Heterostructures on LiGaO₂ Deliver Superior Electron Transport vs. Sapphire

AlGaN/GaN heterostructures grown on LiGaO₂ exhibit a two-dimensional electron gas (2DEG) with room-temperature mobility of 731 cm²/V·s and 2166 cm²/V·s at 77 K [1]. Comparative X-ray diffraction analysis confirms significant structural improvement over identical heterostructures grown on sapphire substrates, with LiGaO₂ producing the lowest XRD FWHM values for both symmetric and asymmetric reflections among all tested substrates (sapphire, HVPE-GaN, LiGaO₂) [2].

2D electron gas electron mobility AlGaN/GaN HFET

Low-Temperature Epitaxy Advantage: LiGaO₂ Enables High-Quality GaN Growth at 700–850°C vs. ~1000°C for Sapphire

High-quality GaN films have been grown on LiGaO₂ substrates at temperatures as low as 700°C by electron cyclotron resonance MBE, with films showing excellent adhesion across both domains of the substrate [1]. Further MOCVD studies confirm high structural quality GaN on LiGaO₂ at 850°C—approximately 150–300°C lower than the 1000–1050°C typically required for sapphire substrates [2][3]. The lower growth temperature is attributed to the minimal lattice strain, which reduces the thermal budget needed for adatom surface diffusion and high-quality crystallization.

Low-temperature epitaxy GaN growth temperature step-flow growth

Direct Ultrawide Band Gap: LiGaO₂ at 5.6 eV vs. LiInO₂ at 3.7 eV—Critical Impact on UV Transparency and Breakdown

LiGaO₂ possesses a direct band gap of ~5.6 eV (optical absorption onset at ~6.0 eV with excitonic character), establishing it as a genuine ultrawide-band-gap (UWBG) semiconductor [1][2]. This compares favorably to the structurally related LiInO₂ (band gap ~3.7 eV) and to the widely used substrate sapphire (Al₂O₃, band gap ~8.8 eV but insulating). LiGaO₂'s combination of UWBG semiconducting behavior and GaN lattice matching is unique: it provides UV transparency while retaining sufficient conductivity for device applications, unlike insulating sapphire or narrow-gap LiInO₂ [3].

Ultrawide-band-gap semiconductor band gap engineering UV optoelectronics

High-Value Application Scenarios Where LiGaO₂ Delivers Verifiable Competitive Advantage


Defect-Minimized GaN Epitaxy Platform for High-Efficiency Blue/UV LEDs and Laser Diodes

For fabricating blue, violet, and ultraviolet light-emitting diodes and laser diodes requiring the lowest possible threading dislocation density, LiGaO₂(100) substrates enable GaN epitaxial layers with dislocation densities reduced by 100–1000× versus sapphire [1]. This directly translates into higher internal quantum efficiency, longer device lifetime, and reduced leakage currents. The nonpolar m-plane orientation available on LiGaO₂(100) eliminates the quantum-confined Stark effect, yielding stable electroluminescence with FWHM maintained at 20.7 nm across a range of injection currents [2].

High-Mobility AlGaN/GaN HEMT and RF Power Transistor Manufacturing

LiGaO₂ substrates uniquely combine near-perfect GaN lattice matching with electrical conductivity characteristics that support vertical device architectures. The demonstrated 2DEG mobility of 731 cm²/V·s at room temperature—with structural quality verified by XRD as superior to identical heterostructures on sapphire—makes LiGaO₂ the substrate of choice for RF HEMTs, millimeter-wave power amplifiers, and low-loss power switches [1][2]. The lower growth temperature window (700–850°C) further reduces the thermal budget during fabrication, minimizing interdiffusion and preserving sharp heterointerfaces [3].

Ultraviolet and Solar-Blind Photodetectors Leveraging the 5.6 eV Direct Band Gap

LiGaO₂'s direct band gap of ~5.6 eV places its absorption edge in the deep-UV (approximately 220 nm), enabling solar-blind photodetection without requiring alloy engineering or complex heterostructures. This intrinsic UV selectivity, combined with the material's established use as a GaN lattice-matched substrate, opens pathways for monolithically integrated UV detector/readout circuits that are infeasible with insulating sapphire or narrower-gap SiC [4][5].

Piezoelectric and Electro-Optic Device Platforms Requiring Verified Tensor Properties

For applications demanding precisely characterized anisotropic material constants, LiGaO₂ is one of the few non-ferroelectric piezoelectric oxides whose complete set of piezoelectric (dᵢⱼ), elastic compliance (sᴱᵢⱼ), and dielectric (εᵀᵢⱼ) tensor components have been fully experimentally determined on single crystals grown by the Bridgman technique [6]. This comprehensive characterization, coupled with its pyroelectric coefficients and crystallographic polarity mapping, makes LiGaO₂ uniquely suited for surface acoustic wave (SAW) devices, electro-optic modulators, and sensors requiring predictable, well-documented anisotropic response [7].

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